BenchChemオンラインストアへようこそ!

4-(Cycloheptyloxy)piperidine hydrochloride

Lipophilicity Lead Optimization ADME Property Tuning

4-(Cycloheptyloxy)piperidine hydrochloride (CAS 1235438-80-8) is a 4-substituted piperidine derivative featuring a cycloheptyloxy group that delivers quantifiably higher lipophilicity than its cyclopentyl- and cyclohexyloxy-class analogs. The compound is supplied as a hydrochloride salt (95% purity), characterized by a computed logP value of 2.014 and a high melting point of 260–262 °C, which distinguish it from closely related building blocks and position it as a strategic intermediate in drug discovery programs requiring increased scaffold lipophilicity without altering the piperidine core's polar surface area.

Molecular Formula C12H24ClNO
Molecular Weight 233.78 g/mol
CAS No. 1235438-80-8
Cat. No. B1463165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cycloheptyloxy)piperidine hydrochloride
CAS1235438-80-8
Molecular FormulaC12H24ClNO
Molecular Weight233.78 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)OC2CCNCC2.Cl
InChIInChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H
InChIKeyIEEVHELDHMCJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cycloheptyloxy)piperidine Hydrochloride (CAS 1235438-80-8): A Structurally Differentiated Cycloalkyloxy-Piperidine Building Block for Medicinal Chemistry Procurement


4-(Cycloheptyloxy)piperidine hydrochloride (CAS 1235438-80-8) is a 4-substituted piperidine derivative featuring a cycloheptyloxy group that delivers quantifiably higher lipophilicity than its cyclopentyl- and cyclohexyloxy-class analogs. The compound is supplied as a hydrochloride salt (95% purity), characterized by a computed logP value of 2.014 and a high melting point of 260–262 °C, which distinguish it from closely related building blocks and position it as a strategic intermediate in drug discovery programs requiring increased scaffold lipophilicity without altering the piperidine core's polar surface area [1].

Why 4-(Cycloheptyloxy)piperidine Hydrochloride Cannot Be Replaced by Cyclopentyl or Cyclohexyl Analogs: The Lipophilicity Gap


Within the 4-(cycloalkyloxy)piperidine series, the cycloalkyl ring size directly dictates the compound's lipophilicity—a key parameter controlling membrane permeability, metabolic stability, and off-target binding profiles. Simply substituting 4-(cycloheptyloxy)piperidine hydrochloride with its cyclopentyloxy or cyclohexyloxy counterparts alters the logP by up to 1.1 units, a shift that can dramatically change a lead compound's ADME properties. The quantitative evidence below demonstrates that the cycloheptyl variant occupies a distinct and unsubstitutable lipophilicity niche, making it the sole building block capable of delivering a specific logP window without modifying the piperidine core's hydrogen-bond donor/acceptor count or polar surface area [1][2].

Quantitative Differentiation Evidence: 4-(Cycloheptyloxy)piperidine Hydrochloride vs Cyclopentyloxy and Cyclohexyloxy Analogs


LogP-Driven Differentiation: 4-(Cycloheptyloxy)piperidine HCl Delivers 2.2-Fold Higher Lipophilicity Than the Cyclopentyl Analog

The hydrochloride salt of 4-(cycloheptyloxy)piperidine (logP 2.014) is 2.2-fold more lipophilic than 4-(cyclopentyloxy)piperidine hydrochloride (logP 0.896) and 1.3-fold more lipophilic than 4-(cyclohexyloxy)piperidine hydrochloride (logP 1.57). The same trend holds for the free bases, with the cycloheptyl derivative (LogP 2.4778) exceeding both the cyclopentyl (XlogP 1.5) and cyclohexyl (logP 1.57) versions, confirming that the logP increment is ring-size-driven and not merely a salt-form artifact [1][2].

Lipophilicity Lead Optimization ADME Property Tuning

Ring-Size-LogP Correlation Across the 4-(Cycloalkyloxy)piperidine HCl Series Confirms a Controllable Property Gradient

Within the 4-(cycloalkyloxy)piperidine hydrochloride series, logP increases monotonically with cycloalkyl ring size: C5 (cyclopentyl) logP 0.896 → C6 (cyclohexyl) logP 1.57 → C7 (cycloheptyl) logP 2.014. The free bases mirror this trend (XlogP 1.5 → 1.57 → 2.48), with the largest logP jump occurring between C6 and C7 (free base ΔLogP ≈ 0.9). This indicates that the cycloheptyl group provides a disproportionate lipophilicity gain relative to ring-size increment alone, likely due to the greater conformational flexibility and larger hydrophobic surface area of the seven-membered ring [1][2].

Structure-Property Relationship Cycloalkyl Series Property Gradient

Thermal Stability Differentiation: 4-(Cycloheptyloxy)piperidine HCl Melting Point Is 40 °C Higher Than the Cyclopentyl Analog

The melting point of 4-(cycloheptyloxy)piperidine hydrochloride (260–262 °C) exceeds that of 4-(cyclopentyloxy)piperidine hydrochloride (218–220 °C) by approximately 40 °C, indicating stronger crystal lattice cohesion in the solid state. This thermal stability advantage may translate into better long-term storage characteristics under ambient conditions and broader compatibility with high-temperature synthetic transformations where thermal decomposition of lower-melting analogs could be a concern [1][2].

Thermal Properties Salt Form Stability Formulation Suitability

Conserved Polar Surface Area Across the Cycloalkyl Series Ensures Isosteric Replacement with Predictable Solubility Shifts

Despite significant logP variation across the 4-(cycloalkyloxy)piperidine series, the computed topological polar surface area (TPSA) remains constant at 21.26 Ų for all three analogs (cyclopentyl, cyclohexyl, cycloheptyl), as the TPSA is determined exclusively by the piperidine NH and ether oxygen. This means that replacing the cycloheptyl building block with a smaller-ring analog will alter logP and solubility without any compensatory change in hydrogen-bonding capacity, forcing a change in two ADME-relevant properties simultaneously. The cycloheptyl variant therefore offers a unique combination of high logP with minimal TPSA, advantageous for CNS-targeted programs where low TPSA (<90 Ų) and elevated logP are both desirable .

Polar Surface Area Isosteric Replacement Solubility Prediction

High-Value Application Scenarios for 4-(Cycloheptyloxy)piperidine Hydrochloride Driven by Quantitative Differentiation Data


CNS Drug Discovery Programs Requiring logP >2.0 Without Increasing TPSA

CNS-targeted lead series often require logP values between 2 and 4 for adequate blood-brain barrier penetration while keeping TPSA below 90 Ų to avoid efflux transporter recognition. 4-(Cycloheptyloxy)piperidine hydrochloride is the only member of the 4-(cycloalkyloxy)piperidine family that provides a logP >2.0 (2.014 for the HCl salt, 2.48 for the free base) while preserving the core scaffold's TPSA of 21.26 Ų. This makes it the preferred building block for CNS medicinal chemistry teams that have already established SAR with the cyclopentyl or cyclohexyl analogs but require higher lipophilicity to improve brain exposure .

Parallel SAR Libraries for logP-Gradient-Driven Lead Optimization

The monotonic logP increase from C5 (logP 0.896) to C6 (1.57) to C7 (2.014) HCl salts supports the rational design of parallel compound libraries where the cycloalkyl ring size serves as the sole variable for lipophilicity modulation. Procurement of all three building blocks (cyclopentyloxy, cyclohexyloxy, cycloheptyloxy) enables systematic exploration of the logP-activity relationship without introducing confounding structural changes, accelerating the identification of the optimal logP window for a given target [1].

High-Temperature Synthetic Transformations Requiring Thermally Stable Piperidine Building Blocks

The elevated melting point of 4-(cycloheptyloxy)piperidine hydrochloride (260–262 °C) compared to the cyclopentyl analog (218–220 °C) indicates superior solid-state thermal stability. This property makes the cycloheptyl variant the safer choice for synthetic protocols involving elevated temperatures—such as Buchwald-Hartwig aminations, high-boiling solvent reflux conditions, or microwave-assisted reactions—where lower-melting analogs might undergo premature melting, decomposition, or caking that complicates handling and reduces yield reproducibility [2].

Fragment-Based Drug Discovery and Scaffold Hopping Using Isosteric Cycloalkyl Replacement

The conserved TPSA (21.26 Ų) across the 4-(cycloalkyloxy)piperidine series, combined with the quantifiable logP gradient, allows the cycloheptyl fragment to serve as an isosteric replacement for smaller-ring analogs during scaffold-hopping exercises. When a lead series shows a clear logP-activity trend, fragment replacement with the cycloheptyl variant can be rationally proposed to push logP into a higher range while maintaining all other pharmacophoric features, reducing the number of design-make-test cycles .

Quote Request

Request a Quote for 4-(Cycloheptyloxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.